Fgfr-IN-8
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Overview
Description
Fgfr-IN-8 is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) signaling. FGFRs are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling is implicated in numerous diseases, including cancers, making FGFR inhibitors like this compound valuable in therapeutic research .
Preparation Methods
The synthesis of Fgfr-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically begins with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitor structure. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Fgfr-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts.
Scientific Research Applications
Fgfr-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study FGFR signaling pathways and their role in various chemical processes.
Biology: Employed in cell culture studies to investigate the effects of FGFR inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with FGFR dysregulation.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR inhibitors.
Mechanism of Action
Fgfr-IN-8 exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By blocking these pathways, this compound can effectively inhibit the growth and survival of cancer cells .
Comparison with Similar Compounds
Fgfr-IN-8 is compared with other FGFR inhibitors, such as:
Infigratinib: A pan-FGFR inhibitor used to treat cholangiocarcinoma with FGFR2 rearrangements.
Erdafitinib: An FGFR tyrosine kinase inhibitor approved for treating urothelial carcinoma with FGFR2 or FGFR3 alterations.
Pemigatinib: An FGFR1/2/3 inhibitor used for treating cholangiocarcinoma with FGFR2 fusions. This compound is unique due to its high selectivity and potency against FGFRs, making it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C27H31Cl2N9O2 |
---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
4-[2-(2,6-dichloro-3,5-dimethoxyanilino)pyridin-3-yl]-N-[1-(1-propan-2-ylpiperidin-4-yl)pyrazol-4-yl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H31Cl2N9O2/c1-16(2)37-10-7-18(8-11-37)38-14-17(13-33-38)34-27-32-15-31-26(36-27)19-6-5-9-30-25(19)35-24-22(28)20(39-3)12-21(40-4)23(24)29/h5-6,9,12-16,18H,7-8,10-11H2,1-4H3,(H,30,35)(H,31,32,34,36) |
InChI Key |
QPGRMRIBWAFOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)N2C=C(C=N2)NC3=NC=NC(=N3)C4=C(N=CC=C4)NC5=C(C(=CC(=C5Cl)OC)OC)Cl |
Origin of Product |
United States |
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